N-(Hex-5-en-2-yl)-4-methylaniline
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Overview
Description
N-(Hex-5-en-2-yl)-4-methylaniline: is an organic compound that features a hex-5-en-2-yl group attached to a 4-methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-4-methylaniline typically involves the reaction of 4-methylaniline with hex-5-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(Hex-5-en-2-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
N-(Hex-5-en-2-yl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
N-(Hex-5-en-2-yl)-4-methoxyaniline: This compound is similar in structure but has a methoxy group instead of a methyl group.
N-(Hex-5-en-2-yl)aniline: Lacks the methyl group on the aniline ring, making it less sterically hindered.
Uniqueness: N-(Hex-5-en-2-yl)-4-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-4-methylaniline |
InChI |
InChI=1S/C13H19N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h4,7-10,12,14H,1,5-6H2,2-3H3 |
InChI Key |
BUAOYNVSZDMXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)CCC=C |
Origin of Product |
United States |
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